molecular formula C8H8Cl2O3S B2899033 2-(Chloromethyl)-4-methoxybenzenesulfonyl chloride CAS No. 2375270-42-9

2-(Chloromethyl)-4-methoxybenzenesulfonyl chloride

Cat. No.: B2899033
CAS No.: 2375270-42-9
M. Wt: 255.11
InChI Key: UAKXVRJFJMELDM-UHFFFAOYSA-N
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Description

Chloroalkyl ethers are a class of organic compounds with the general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain . Chloromethyl methyl ether (CMME) is an ether with the formula CH3OCH2Cl. It is used as an alkylating agent and industrial solvent to manufacture dodecylbenzyl chloride, water repellents, ion-exchange resins, polymers, and as a chloromethylation reagent .


Synthesis Analysis

A convenient synthesis of chloromethyl methyl ether in situ involves the reaction of dimethoxymethane and acetyl chloride in the presence of a Lewis acid catalyst . This route affords a methyl acetate solution of chloromethyl methyl ether of high purity .


Molecular Structure Analysis

The molecular structure of a similar compound, Chloromethyl methyl ether (CMME), is CH3OCH2Cl .


Chemical Reactions Analysis

Chloromethyl methyl ether (CMME) is used as an alkylating agent and industrial solvent. In organic synthesis, it is used for introducing the methoxymethyl ether (MOM) protecting group .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, Chloromethyl methyl ether (CMME) is a colorless liquid, with a molecular weight of 80.51 g/mol .

Mechanism of Action

Target of Action

The primary targets of 2-(Chloromethyl)-4-methoxybenzenesulfonyl chloride are likely to be organic compounds with nucleophilic sites, such as amines or alcohols . The compound can react with these targets via nucleophilic substitution reactions .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule or ion that donates an electron pair) reacts with an electrophile (a molecule or ion that accepts an electron pair). The chloromethyl group in the compound acts as a leaving group, allowing the nucleophile to replace it .

Biochemical Pathways

Given its reactivity, it could potentially influence a variety of biochemical reactions, particularly those involving nucleophilic substitution . The downstream effects would depend on the specific targets and the nature of the biochemical pathways they are involved in.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. Given its reactivity, it is likely to undergo rapid metabolism in the body, potentially leading to a variety of metabolites. Its bioavailability would depend on factors such as its absorption rate and the extent of its metabolism .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the nature of the resulting biochemical reactions. Potential effects could include the modification of target molecules, the disruption of biochemical pathways, or the synthesis of new compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other reactive species, and the concentration of the compound itself . For example, the rate of nucleophilic substitution reactions can be influenced by the polarity of the solvent and the strength of the nucleophile .

Safety and Hazards

These compounds are considered hazardous. They can cause severe skin burns and eye damage. They are harmful if swallowed and fatal if inhaled . They are also considered carcinogenic .

Future Directions

Given the hazardous nature of these compounds, future research may focus on finding safer alternatives or improving safety measures when handling these chemicals. They continue to be used in industrial applications due to their effectiveness as alkylating agents .

Properties

IUPAC Name

2-(chloromethyl)-4-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O3S/c1-13-7-2-3-8(14(10,11)12)6(4-7)5-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKXVRJFJMELDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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